An In-depth Technical Guide on (2S)-4-Phenyl-3-butyn-2-ol: Structure, Stereochemistry, and Synthesis
An In-depth Technical Guide on (2S)-4-Phenyl-3-butyn-2-ol: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Propargylic Alcohols
Chiral secondary propargylic alcohols are crucial intermediates in the synthesis of a wide range of complex organic molecules, including natural products and pharmaceuticals.[1] Their bifunctional nature, possessing both a hydroxyl group and an alkyne moiety, allows for diverse chemical transformations. The specific stereochemistry of these molecules is often paramount to their biological activity, making enantioselective synthesis a critical area of research.[2] (2S)-4-Phenyl-3-butyn-2-ol, with its defined stereocenter, serves as a valuable chiral synthon for introducing specific stereochemistry in the development of new chemical entities.
Molecular Structure and Stereochemistry
(2S)-4-Phenyl-3-butyn-2-ol, with the chemical formula C₁₀H₁₀O, possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C2).[3] The "S" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.
Key Structural Features:
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Chiral Center: The C2 carbon is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a phenylethynyl group (-C≡C-Ph).
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Alkyne Moiety: The linear geometry of the carbon-carbon triple bond influences the overall shape of the molecule.
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Phenyl Group: The aromatic ring provides a site for further functionalization and can influence the molecule's electronic and steric properties.
The precise three-dimensional arrangement of these groups is crucial for the molecule's interactions with other chiral molecules, such as enzymes and receptors in biological systems.
Caption: 2D representation of (2S)-4-Phenyl-3-butyn-2-ol highlighting the chiral center.
Spectroscopic Characterization
The structure of 4-phenyl-3-butyn-2-ol can be confirmed using various spectroscopic techniques. While specific data for the (S)-enantiomer is not always explicitly separated in general databases, the overall spectral characteristics are consistent.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the methyl, hydroxyl, methine, and phenyl protons. The chemical shifts and coupling constants provide information about the connectivity of the atoms. |
| ¹³C NMR | Resonances for the ten carbon atoms, including the characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbon of the chiral center. |
| IR Spectroscopy | A characteristic absorption band for the O-H stretch of the alcohol, and a band for the C≡C triple bond stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ). |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure propargylic alcohols is a significant area of focus in organic chemistry.[4] Several strategies have been developed to achieve high enantioselectivity for molecules like (2S)-4-phenyl-3-butyn-2-ol.
Asymmetric Reduction of Prochiral Ketones
One of the most reliable methods for producing chiral propargylic alcohols is the asymmetric reduction of the corresponding prochiral α,β-acetylenic ketone (ynone), which is 4-phenyl-3-butyn-2-one in this case.[2]
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to enantioselectively reduce ketones.[5][6] The choice of the chiral catalyst dictates the stereochemical outcome of the reduction. For the synthesis of the (S)-enantiomer, the (S)-CBS catalyst is typically used. The reaction proceeds through a well-defined transition state, leading to high enantiomeric excess (ee).[7] Recent studies suggest that London dispersion interactions, rather than just steric hindrance, play a crucial role in determining the enantioselectivity of the CBS reduction.[8]
Caption: General workflow for the CBS reduction of a prochiral ynone.
Experimental Protocol: Asymmetric Reduction of 4-phenyl-3-butyn-2-one via CBS Reduction
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Catalyst Preparation (in situ): In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the chiral amino alcohol precursor for the CBS catalyst in an anhydrous solvent like tetrahydrofuran (THF).
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Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex to the amino alcohol solution at a controlled temperature (e.g., 0 °C).
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Ynone Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add a solution of 4-phenyl-3-butyn-2-one in THF.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, quench it by the slow addition of methanol.
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Workup and Purification: Allow the mixture to warm to room temperature, and then perform an aqueous workup. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
Asymmetric Alkynylation of Aldehydes
Another powerful strategy involves the direct addition of a terminal alkyne to an aldehyde, creating the C-C bond and the stereocenter in a single step.[1] This approach offers high atom economy.
Zinc-Mediated Additions: The use of organozinc reagents in the presence of a chiral ligand is a common method. For the synthesis of (2S)-4-phenyl-3-butyn-2-ol, this would involve the addition of a zinc phenylacetylide to acetaldehyde. The enantioselectivity is controlled by the chiral ligand, often an amino alcohol like N-methylephedrine.[4][9]
Caption: Key components in the enantioselective alkynylation of an aldehyde.
Experimental Protocol: Enantioselective Addition of Phenylacetylene to Acetaldehyde
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Catalyst Formation: In a dry, inert atmosphere, combine zinc triflate (Zn(OTf)₂) and the chiral amino alcohol ligand (e.g., (+)-N-methylephedrine) in a suitable solvent like toluene.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N), to the mixture.
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Substrate Addition: Add phenylacetylene and acetaldehyde to the reaction mixture.
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Reaction: Stir the reaction at room temperature for a specified period, monitoring its progress by TLC or GC.
-
Workup: After completion, perform an aqueous workup, typically involving an acid wash to remove the chiral ligand.
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Purification: The desired propargylic alcohol is then isolated and purified, often by column chromatography.
Applications in Drug Development and Organic Synthesis
Chiral propargylic alcohols like (2S)-4-phenyl-3-butyn-2-ol are valuable building blocks in the synthesis of more complex molecules.[10] The alkyne functionality can be further elaborated through various reactions such as:
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Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are common motifs in pharmaceutical compounds.
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Sonogashira Coupling: This cross-coupling reaction allows for the formation of a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.[11]
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Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing access to a variety of structural motifs.
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Cyclization Reactions: The propargylic alcohol can undergo various cyclization reactions to form heterocycles and carbocycles.[12]
These transformations make (2S)-4-phenyl-3-butyn-2-ol a versatile starting material for the synthesis of biologically active compounds.[10]
Conclusion
(2S)-4-Phenyl-3-butyn-2-ol is a chiral building block of significant utility in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a platform for the construction of complex molecular architectures. The continued development of efficient and highly selective synthetic methods for this and related chiral propargylic alcohols will undoubtedly facilitate the discovery of new and improved therapeutic agents.
References
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Corey, E. J., Shibata, S., & Bakshi, R. K. (1988). An efficient and catalytically enantioselective route to (S)-(−)-phenyloxirane. The Journal of Organic Chemistry, 53(12), 2861-2863. [Link]
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Doraghi, F., Mahdavian, A. M., & Karimian, S. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis. [Link]
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Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]
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Lu, X., Xie, G., Li, T., Qu, X., & Mao, J. (2012). Enantioselective Synthesis of Chiral Propargylic Alcohols Catalyzed by Bifunctional Zinc-Based Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(3), 356-363. [Link]
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Midland, M. M., & McDowell, D. C. (1980). Asymmetric reduction of .alpha.,.beta.-acetylenic ketones with B-.beta.-pinanyl-9-borabicyclo[3.3.1]nonane. An improved synthesis of optically active propargylic alcohols. The Journal of Organic Chemistry, 45(1), 179-180. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 582962, 4-Phenyl-3-butyn-2-ol. Retrieved March 29, 2026 from [Link].
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Wikipedia contributors. (2023, November 18). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved 18:09, March 29, 2026, from [Link]
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